B1579701 Fmoc-L-Leucine N-carboxyanhydride

Fmoc-L-Leucine N-carboxyanhydride

Cat. No.: B1579701
M. Wt: 379.4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Leucine N-carboxyanhydride (NCA) is a protected α-amino acid derivative used in ring-opening polymerization (ROP) to synthesize polypeptides with controlled molecular weights and architectures. The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine, enabling selective deprotection during solid-phase peptide synthesis or polymerization . NCAs are highly reactive monomers, and their ROP typically employs initiators like primary amines, transition metal catalysts, or organocatalysts to generate polypeptides with secondary structures (e.g., α-helices, β-sheets) . Fmoc-L-Leucine NCA is particularly valued for its ability to produce hydrophobic polypeptide segments, which are critical for self-assembling materials in biomedical applications such as drug delivery and tissue engineering .

Properties

Molecular Weight

379.4

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

Overview
Fmoc-L-Leu-NCA serves as a crucial building block in the synthesis of peptides. Its ability to undergo polymerization allows for the creation of complex peptide structures essential for various biological studies.

Case Studies

  • Synthesis of Polypeptides : Research has demonstrated the successful synthesis of polypeptides using Fmoc-L-Leu-NCA through ring-opening polymerization (ROP) techniques. This method enables the formation of well-defined polypeptide chains, which are critical for understanding protein functions and interactions in biological systems .
  • Controlled Polymerization : Studies have shown that the polymerization of Fmoc-L-Leu-NCA can be finely controlled to produce block copolymers with specific properties, enhancing their utility in biomedical applications .

Drug Development

Overview
In medicinal chemistry, Fmoc-L-Leu-NCA is instrumental in designing peptide-based drugs targeting specific biological pathways.

Case Studies

  • Peptide-Based Therapeutics : Fmoc-L-Leu-NCA has been utilized to create novel peptide ligands that activate PPARγ receptors, which play a significant role in metabolic regulation and are potential therapeutic targets for diabetes .
  • Immunotherapeutic Applications : Research indicates that glycopolypeptides synthesized from Fmoc-L-Leu-NCA can stimulate immune responses, making them promising candidates for cancer immunotherapy .

Biotechnology

Overview
In biotechnology, Fmoc-L-Leu-NCA is employed to produce recombinant proteins, enhancing the efficiency of protein expression systems.

Case Studies

  • Recombinant Protein Production : The use of Fmoc-protected amino acids like Fmoc-L-Leu-NCA has been shown to improve yields in recombinant protein production systems, facilitating research in protein engineering and functional studies .

Material Science

Overview
Fmoc-L-Leu-NCA is also explored in the development of biomaterials, particularly hydrogels for drug delivery applications.

Case Studies

  • Hydrogel Formation : Research has indicated that hydrogels formed from Fmoc-L-Leu-NCA exhibit tunable properties, making them suitable for controlled drug release applications .
  • Biocompatibility Studies : The biocompatibility of materials derived from Fmoc-L-Leu-NCA has been evaluated, showing promise for use in tissue engineering and regenerative medicine .

Data Table: Summary of Applications

Application Area Description Example Case Study/Reference
Peptide SynthesisBuilding block for complex peptide structuresSynthesis of polypeptides via ROP
Drug DevelopmentDesign of peptide-based drugs targeting PPARγNovel ligands activating PPARγ
BiotechnologyProduction of recombinant proteinsEnhanced yields using Fmoc-protected amino acids
Material ScienceDevelopment of hydrogels for drug deliveryTunable hydrogels from Fmoc-L-Leu-NCA
ImmunotherapyGlycopolypeptides stimulating immune responsesActivation of immune cells via glycopolypeptides

Comparison with Similar Compounds

Polymerization Kinetics and Initiator Systems

The choice of initiator and solvent critically impacts polymerization efficiency:

NCA Type Initiating System Solvent Rate (kapp) Moisture Sensitivity Molecular Weight Control (Đ = PDI)
Fmoc-L-Leucine NCA LiHMDS THF Fast Low Mn ~20,000; Đ = 1.1
l-Cystine NCA Primary amines DMF Moderate High Mn ~15,000; Đ = 1.3
Unmodified Leu NCA Crown ether/organocatalyst Toluene Accelerated Moderate Mn ~25,000; Đ = 1.2

Key Findings :

  • Lithium hexamethyldisilazide (LiHMDS) : Enables rapid, moisture-insensitive ROP of Fmoc-L-Leucine NCA, achieving high molecular weights (Mn ~20,000) and narrow dispersity (Đ = 1.1) .
  • Crown ethers : Accelerate ROP of unmodified NCAs (e.g., leucine NCA) in low-polarity solvents by stabilizing propagating chains, but this method is less effective for Fmoc-protected NCAs due to steric hindrance .
  • Organocatalysts (e.g., thiourea derivatives): Facilitate living polymerization of NCAs like alanine NCA but require precise stoichiometry to avoid side reactions .

Research Advancements and Challenges

Living Polymerization Techniques

Deming’s pioneering work on transition metal-mediated ROP enabled precise control over polypeptide chain length and composition . Recent advances with LiHMDS initiators further improve Fmoc-L-Leucine NCA’s compatibility with open-vessel polymerization, reducing reliance on stringent anhydrous conditions .

Limitations and Mitigation Strategies

  • Steric Hindrance: The Fmoc group slows polymerization compared to unmodified NCAs, requiring optimized initiator-to-monomer ratios .
  • Side Reactions : Competitive chain termination in l-cystine NCA systems necessitates alternative cross-linkers like l-homocystine NCA .

Preparation Methods

Synthesis via Phosgenation of Fmoc-L-Leucine

A classical and widely used method involves reacting Fmoc-L-leucine with a phosgene source in an organic solvent under controlled temperature conditions.

  • Procedure :
    A mixture of Fmoc-L-leucine and a phosgene equivalent (e.g., triphosgene or phosgene gas) is dissolved in anhydrous toluene or ethyl acetate. The reaction mixture is cooled to around 0 °C to control the exothermic reaction. A base such as N-methylmorpholine is added dropwise to scavenge hydrogen chloride formed during the reaction. The mixture is stirred for several hours to ensure complete conversion.

  • Isolation :
    After reaction completion, the solvent volume is reduced under vacuum. The product is precipitated by adding a non-polar solvent such as hexane and cooling the solution to sub-zero temperatures (e.g., -20 °C). The precipitated this compound is collected by filtration and purified by recrystallization from a mixture of ether, methylene chloride, and hexane.

  • Yield and Purity :
    This method typically yields about 85% of the product with high purity. The melting point is around 119-120 °C. The product’s structure and purity are confirmed by NMR spectroscopy, showing characteristic aromatic and aliphatic proton signals consistent with the Fmoc and leucine moieties.

Parameter Details
Starting material Fmoc-L-Leucine
Phosgene source Triphosgene or phosgene gas
Solvent Toluene or ethyl acetate
Base N-methylmorpholine
Temperature 0 °C during addition, then room temperature
Reaction time 2.5 hours
Precipitation solvent Hexane
Yield ~85%
Melting point 119-120 °C
Characterization NMR (CCl4), melting point

Scalable Synthesis Using HCl Scavengers

A key challenge in scaling up the synthesis of amino acid NCAs, including this compound, is the management of hydrogen chloride gas generated during phosgenation, which can limit reaction rates and cause side reactions.

  • Innovation :
    Incorporation of an HCl scavenger such as (+)-limonene into the reaction mixture has been shown to prevent side reactions and improve the reaction kinetics. This modification allows for a faster and more cost-effective synthesis, reducing the amount of phosgene source required.

  • Scale-up :
    Using this method, synthesis on a 1.0 dm³ scale was achieved with maintained high product purity. The heterogeneous nature of the reaction (gas-solid-liquid) requires efficient mass transfer, which is enhanced by the scavenger.

  • Benefits :

    • Faster reaction times
    • Reduced phosgene consumption
    • Minimized side reactions
    • High purity product suitable for polymerization
Parameter Details
HCl scavenger (+)-Limonene
Scale Up to 1.0 dm³ reaction volume
Reaction improvement Faster kinetics, less side reactions
Product purity High
Cost efficiency Improved due to reduced phosgene

This method provides a practical route for industrial and large-scale laboratory synthesis of this compound.

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR) :
    The ^1H NMR spectrum in CCl₄ shows aromatic multiplets at δ 7.35–7.91 ppm corresponding to the Fmoc group, and aliphatic resonances between δ 4.72 and 1.09 ppm corresponding to leucine side chains and backbone protons.

  • Melting Point :
    The purified compound melts at 119–120 °C, indicating high purity.

  • Recrystallization Solvents :
    Ether, methylene chloride, and hexane mixtures are used for recrystallization to obtain analytically pure samples.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
Phosgenation with base (N-methylmorpholine) Controlled temperature, toluene solvent, precipitation with hexane High yield (~85%), well-established Requires careful HCl management
Scalable synthesis with HCl scavenger (+)-limonene Improved mass transfer, reduced side reactions, large scale Faster reaction, cost-effective, high purity Requires additional scavenger

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing Fmoc-L-Leucine N-carboxyanhydride (NCA) with high purity?

  • Methodology : Synthesis typically involves cyclization of Fmoc-L-Leucine using activating agents like triphosgene or phosphorus tribromide under anhydrous conditions. Key steps include:

  • Protection : Ensure the amino group is fully protected (e.g., Fmoc) to prevent premature polymerization.
  • Purification : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) to remove unreacted reagents .
  • Monitoring : Thin-layer chromatography (TLC) or <sup>1</sup>H NMR to confirm cyclization (disappearance of carboxylic acid proton at δ ~12 ppm) .
    • Challenges : Moisture sensitivity and side reactions (e.g., oligomerization) require strict inert atmospheres (argon/nitrogen) and low temperatures (0–5°C) .

Q. How can the structural integrity of Fmoc-L-Leucine NCA be validated post-synthesis?

  • Analytical Techniques :

  • FTIR : Confirm carbonyl stretches for the anhydride ring (~1850 cm<sup>-1</sup> and ~1780 cm<sup>-1</sup>) .
  • <sup>13</sup>C NMR : Peaks at ~150–155 ppm (carbonyl carbons of the NCA ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C21H23NO4, exact mass 353.41 g/mol) .

Advanced Research Questions

Q. What strategies enable controlled ring-opening polymerization (ROP) of Fmoc-L-Leucine NCA to achieve well-defined polypeptides?

  • Mechanistic Insights :

  • Primary Amine Initiation : Use n-hexylamine or benzylamine to initiate ROP via the "normal amine mechanism" (NAM), avoiding side reactions like chain transfer .
  • CO2 Removal : Accelerate polymerization by purging with N2 gas to shift equilibrium away from carbamic acid formation, reducing reaction time from 14 h (glovebox) to 2 h .
  • Living Polymerization : Demonstrated by narrow dispersity (Đ < 1.19) and successful chain extensions .
    • Kinetic Control : Adjust N2 flow rate or monomer-to-initiator ratio to tune molecular weight (Mn = 5–50 kDa) .

Q. How do secondary structural motifs (α-helix/β-sheet) in Fmoc-L-Leucine-derived polypeptides influence self-assembly?

  • Design Principles :

  • Solvent Polarity : Use low-dielectric solvents (e.g., toluene) to stabilize α-helical conformations, which promote fibril or vesicle formation .
  • Thermodynamic Drivers : Hydrophobic Fmoc groups drive π-π stacking, while leucine side chains enable hydrophobic collapse .
    • Contradictions : In aqueous environments, β-sheet formation may dominate, leading to hydrogelation, but competing Fmoc interactions can disrupt predictability .

Q. Can Fmoc-L-Leucine NCA be integrated into stimuli-responsive block copolypeptides for biomedical applications?

  • Functionalization Strategies :

  • pH-Responsive Systems : Combine with poly(L-glutamic acid) blocks (deprotected via tert-butyl ester cleavage) for pH-triggered drug release .
  • Thermoresponsive Behavior : Blend with poly(N-isopropylacrylamide) hybrids to create LCST-driven micelles .
    • Biological Relevance : Demonstrated in vitro for targeted drug delivery (e.g., doxorubicin-loaded micelles with >80% encapsulation efficiency) .

Q. What computational tools are available to model the ROP kinetics of Fmoc-L-Leucine NCA?

  • DFT Studies : Used to compare primary vs. secondary amine initiation mechanisms, revealing lower activation barriers for primary amines (ΔG<sup>‡</sup> ~15 kcal/mol vs. ~25 kcal/mol) .
  • Kinetic Monte Carlo Simulations : Predict molecular weight distributions and side reactions (e.g., backbiting) under varying temperatures .

Data Contradictions and Resolution

Q. Why do discrepancies arise in reported polymerization rates for Fmoc-L-Leucine NCA?

  • Key Variables :

  • Moisture Traces : Even 10 ppm H2O can hydrolyze NCA, reducing monomer availability .
  • Solvent Purity : Residual dimethylformamide (DMF) in toluene increases dielectric constant, altering reaction kinetics .
    • Resolution : Standardize solvent drying (molecular sieves) and use Karl Fischer titration to quantify H2O content .

Emerging Research Directions

Q. How can Fmoc-L-Leucine NCA be utilized in glycopolypeptide synthesis for lectin targeting?

  • Click Chemistry : Post-polymerization "glycosylation" via alkyne-azide cycloaddition (e.g., mannose-azide grafting) to create multivalent ligands for Con A binding .
  • Biological Validation : Turbidimetric assays show >90% lectin aggregation at 1 µM glycopolypeptide concentration .

Q. What role does Fmoc-L-Leucine NCA play in enzyme-mimetic self-catalyzed polymerization?

  • α-Helix Autocatalysis : The α-helical conformation of growing chains lowers transition-state energy, accelerating NCA ROP in low-polarity solvents (ε < 5) .
  • Applications : Enables synthesis of ultra-high MW polypeptides (>100 kDa) without external catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.